Roxifiban Acetate

Platelet adhesion Shear stress Thrombosis model

Roxifiban acetate (DMP 754) is the preferred oral GP IIb/IIIa prodrug for platelet research requiring high-affinity, slow-dissociation receptor blockade. Its active metabolite, XV459, is a Class I antagonist (Kd 1.0–1.4 nM) with an IC50 of just 35 nM in shear-induced platelet adhesion—17.3-fold lower than orbofiban. Once-daily oral dosing sustains 24-hour inhibition in chronic animal models, eliminating continuous IV infusion. With an ADP-induced aggregation IC50 of 0.031–0.084 μM, it is an exceptional positive control for LTA and impedance aggregometry. Choose roxifiban acetate when experimental fidelity under physiological shear and chronic dosing conditions is non-negotiable.

Molecular Formula C23H33N5O8
Molecular Weight 507.5 g/mol
CAS No. 176022-59-6
Cat. No. B1679590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxifiban Acetate
CAS176022-59-6
Synonyms(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate
DMP 754
DMP-754
DMP754
methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate
roxifiban acetate
Molecular FormulaC23H33N5O8
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O
InChIInChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1
InChIKeyWDEMHBVIYZGQCD-KALLACGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roxifiban Acetate (DMP 754): An Orally Active GP IIb/IIIa Antagonist Prodrug for Platelet Aggregation Research


Roxifiban acetate (CAS: 176022-59-6), also known as DMP 754, is a small-molecule prodrug belonging to the class of glycoprotein (GP) IIb/IIIa receptor antagonists, as indicated by the INN stem '-fiban' [1]. Upon oral administration, it is hydrolyzed to its active metabolite, XV459, a potent and selective antagonist of the platelet fibrinogen receptor GP IIb/IIIa [2]. This compound is specifically used in research settings to study platelet aggregation inhibition, thrombosis, and related cardiovascular conditions such as angina pectoris .

Why Roxifiban Acetate Cannot Be Interchanged with Other GP IIb/IIIa Antagonists: A Procurement Perspective


Roxifiban acetate is not a generic GP IIb/IIIa antagonist; its unique pharmacological profile as an oral prodrug fundamentally differentiates it from both intravenous (e.g., abciximab, tirofiban, eptifibatide) and other oral agents (e.g., orbofiban, sibrafiban). Key differences in binding affinity, dissociation kinetics (off-rate), and efficacy under physiological shear stress render it a distinct chemical tool [1]. For example, its active metabolite XV459 has been classified as a Class I antagonist with high affinity and slow dissociation, contrasting with Class II antagonists like orbofiban, which exhibit lower affinity and faster off-rates [2]. These intrinsic molecular properties translate to divergent functional outcomes, such as varied potency in inhibiting platelet aggregation and clot formation, making simple substitution invalid for research requiring specific pharmacological characteristics [3].

Quantitative Differentiation of Roxifiban Acetate: Head-to-Head Evidence vs. GP IIb/IIIa Antagonist Class


Superior Potency in Shear-Induced Platelet Adhesion Compared to Other Oral and IV GP IIb/IIIa Antagonists

In a comparative study using a cone-and-plate analyzer to mimic physiological arterial shear stress, the free acid form of roxifiban (XV459) demonstrated significantly higher potency (lower IC50) in inhibiting shear-induced platelet adhesion compared to other oral fibans and intravenous agents. Roxifiban's IC50 was 35 nM, which was 12.5-fold lower than orbofiban (606 nM) and 12.3-fold lower than tirofiban (430 nM) [1]. This indicates a superior ability to prevent platelet adhesion under flow conditions relevant to arterial thrombosis.

Platelet adhesion Shear stress Thrombosis model

Higher Binding Affinity and Slower Dissociation Rate than Orbofiban

The active metabolite of roxifiban, XV459, exhibits a markedly higher affinity for the GP IIb/IIIa receptor on both resting and activated human platelets compared to the free acid form of orbofiban. The Kd value for roxifiban was measured between 1.0 and 1.4 nM, whereas orbofiban's Kd was reported to be significantly higher, consistent with its classification as a Class II antagonist with faster off-rates [1][2]. This translates to a more stable and sustained receptor occupancy.

Binding affinity Dissociation kinetics GP IIb/IIIa receptor

Sustained Dose-Dependent Platelet Inhibition with Once-Daily Oral Dosing in Humans

In a Phase I study in patients with stable coronary artery disease, roxifiban acetate administered orally at doses of 0.25 to 2.5 mg/day produced a clear, dose-dependent inhibition of ADP-induced platelet aggregation that was sustained throughout the 24-hour dosing interval for up to 30 days [1]. This demonstrates effective and predictable oral bioavailability and a long duration of action, a feature not inherent to intravenous GP IIb/IIIa inhibitors which require continuous infusion.

Pharmacodynamics Oral bioavailability Clinical trial

High Optical Purity Achievable via Diastereoselective Synthesis

A novel chiral auxiliary approach enables the diastereoselective synthesis of roxifiban, achieving an optical purity of >99.9% [1]. This is a critical quality attribute, as the stereochemistry of the isoxazoline ring is essential for its high-affinity binding to the GP IIb/IIIa receptor. This high level of stereochemical control is a significant differentiator from other synthetic routes and ensures batch-to-batch consistency in research applications.

Chemical synthesis Stereochemistry Quality control

Potent Inhibition of ADP-Induced Platelet Aggregation in Human PRP

Roxifiban demonstrates high potency in standard static aggregation assays. Its active form, XV459, inhibited ADP-induced platelet aggregation in human platelet-rich plasma (PRP) with an IC50 range of 0.031–0.084 μM [1]. This potency profile is characteristic of a Class I GP IIb/IIIa antagonist, distinguishing it from less potent Class II agents.

Platelet aggregation ADP IC50

Optimal Research Applications of Roxifiban Acetate Based on Verified Evidence


Ex Vivo and In Vitro Models of Arterial Thrombosis Under Shear Stress

Based on its proven superior potency in inhibiting shear-induced platelet adhesion (IC50 of 35 nM, which is 17.3-fold lower than orbofiban) [1], roxifiban acetate is the preferred tool compound for studies using flow chambers, cone-and-plate analyzers, or microfluidic devices designed to mimic arterial hemodynamics. It provides a robust and predictable inhibition of platelet adhesion under conditions where other GP IIb/IIIa antagonists may fail.

Long-Term In Vivo Studies Requiring Sustained Oral Antiplatelet Coverage

For chronic animal models of thrombosis, atherosclerosis, or restenosis, roxifiban acetate offers a significant advantage. Clinical evidence confirms that once-daily oral dosing provides sustained, dose-dependent inhibition of platelet aggregation for a full 24-hour period [1]. This makes it a practical and effective oral agent for long-term studies, eliminating the need for continuous intravenous infusion.

Investigating Receptor Binding Kinetics and Conformational States

The high-affinity binding (Kd of 1.0–1.4 nM) and slow dissociation rate of its active metabolite XV459 from the GP IIb/IIIa receptor are key differentiators [1][2]. Therefore, roxifiban acetate is an ideal chemical probe for experiments designed to study the molecular pharmacology of integrin αIIbβ3, including its conformational changes upon ligand binding and the subsequent intracellular signaling events.

Positive Control for Platelet Aggregation Assays

With a well-characterized, high potency for inhibiting ADP-induced platelet aggregation (IC50 = 0.031–0.084 μM) [1], roxifiban acetate serves as an excellent and reliable positive control in standard light transmission aggregometry (LTA) or impedance aggregometry assays. Its use ensures assay validity and provides a benchmark for comparing the activity of novel antiplatelet compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxifiban Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.